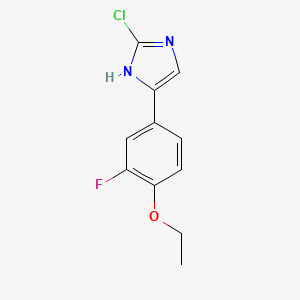

Methyl 2-(2-methoxyphenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

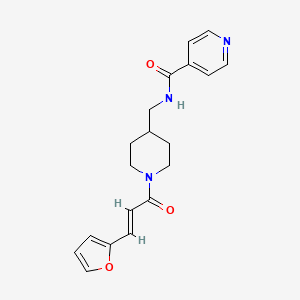

“Methyl 2-(2-methoxyphenoxy)benzoate”, also known as benzocaine methyl 2-(2-methoxyphenoxy) benzoate, is a local anesthetic commonly used in medical, dental, and pharmaceutical applications. It is an ester with the chemical formula C15H14O4 .

Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 258.27 .Chemical Reactions Analysis

Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis

“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a molecular weight of 258.27 .Applications De Recherche Scientifique

Bioactive Constituents and Inhibitory Activities

Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a structurally similar compound to Methyl 2-(2-methoxyphenoxy)benzoate, has been found in Jolyna laminarioides. It shows chymotrypsin inhibitory activity and exhibits antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, another analogue, demonstrates unique luminescence properties in various solvents. The methoxy group enhances the quantum yield of deep blue luminescence in methylene chloride (Soyeon Kim et al., 2021).

Catalytic Reduction Studies

Research on methyl benzoate, a related ester, provides insights into catalytic reduction processes. The study focused on the reduction of methyl benzoate on a Y2O3 catalyst, revealing insights into the reduction pathways of benzoic acid and benzoate esters (S. T. King & E. J. Strojny, 1982).

Singlet Molecular Oxygen Generation

Methyl salicylate and related compounds like methyl 2-methoxybenzoate are studied for their ability to generate and quench singlet molecular oxygen. This research is significant for understanding photostabilization and material degradation processes (A. Soltermann et al., 1995).

Synthetic Chemistry Applications

Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a key intermediate in the synthesis of bisbibenzyls, was successfully synthesized through a condensation reaction. This study highlights the importance of various catalysts and reaction conditions in synthesis processes (Lou Hong-xiang, 2012).

Polymerization Inhibitor

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor, showing promising antiproliferative activity against human cancer cells (Hidemitsu Minegishi et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(2-methoxyphenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-9-5-6-10-14(13)19-12-8-4-3-7-11(12)15(16)18-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEDDIVYQYRCGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2847216.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2847223.png)